Comprehensive Technical Guide on 1-Butyl-3-(4-hydroxyphenyl)urea (CAS 39617-89-5): Physicochemical Profiling, Synthesis, and Analytical Characterization
Comprehensive Technical Guide on 1-Butyl-3-(4-hydroxyphenyl)urea (CAS 39617-89-5): Physicochemical Profiling, Synthesis, and Analytical Characterization
Introduction & Structural Analysis
1-Butyl-3-(4-hydroxyphenyl)urea (CAS 39617-89-5) is a highly specialized, bifunctional organic molecule. Structurally, it consists of a central urea core (–NH–CO–NH–) that is asymmetrically substituted. On one terminus, an n-butyl chain provides a flexible, lipophilic tail; on the other, a 4-hydroxyphenyl ring introduces aromaticity and an additional polar anchor.
This unique structural topology makes the compound an exceptional bidentate hydrogen-bond donor and acceptor. The interplay between the hydrophobic aliphatic chain and the highly polar urea/phenol motifs dictates its unique physicochemical behavior, making it a valuable building block in supramolecular chemistry and a highly relevant pharmacophore model in medicinal drug development.
Physicochemical Properties & Causality
The physical and chemical properties of CAS 39617-89-5 are governed by its capacity to form extensive intermolecular hydrogen-bonded networks. Below is a summary of its core properties, alongside the mechanistic causality driving these metrics.
| Property | Value | Structural Causality & Experimental Impact |
| Chemical Formula | C11H16N2O2 | Defines the stoichiometric baseline for synthetic workflows. |
| Molecular Weight | 208.26 g/mol | Small molecule classification; ideal for high ligand efficiency in drug design. |
| Physical State | White to off-white solid | Driven by a highly ordered crystal lattice stabilized by urea-urea and phenol-urea intermolecular hydrogen bonds. |
| Melting Point | ~140 °C – 150 °C (est.) | The robust H-bonding network elevates the melting point significantly compared to non-hydroxylated alkyl-aryl ureas. |
| Solubility Profile | Soluble in DMSO, DMF, MeOH; Poor in H2O, Hexane | Polar aprotic solvents (DMSO, DMF) act as strong H-bond acceptors, disrupting the crystal lattice. The lipophilic n-butyl tail prevents favorable aqueous solvation. |
| LogP (Predicted) | ~1.8 – 2.2 | Represents a perfect amphiphilic balance: the lipophilic butyl group (+2.0) offsets the hydrophilic urea core (-1.0) and phenol (+1.5). |
Synthetic Methodologies
The most efficient and atom-economical route to synthesize asymmetrical ureas is the direct nucleophilic addition of an amine to an isocyanate[1]. For this specific compound, the reaction utilizes 4-aminophenol and n-butyl isocyanate.
Causality in Experimental Choices
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Regioselectivity: 4-aminophenol possesses two nucleophilic centers: the amine (–NH2) and the phenol (–OH). Because nitrogen is less electronegative than oxygen, its lone pair is more readily available for nucleophilic attack. By conducting the reaction at room temperature and strictly avoiding strong bases, the isocyanate exclusively reacts with the amine, completely suppressing unwanted O-carbamoylation[2].
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Solvent Selection (Anhydrous THF): Tetrahydrofuran (THF) is chosen because it is a polar aprotic solvent that easily dissolves both starting materials. Crucially, because it lacks hydroxyl protons, it cannot act as a competing nucleophile against the isocyanate, preventing the formation of carbamate byproducts or symmetrical urea impurities (e.g., 1,3-dibutylurea) that plague aqueous or alcoholic reaction conditions[3].
Step-by-Step Synthesis Protocol
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Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 4-aminophenol (10.0 mmol, 1.09 g) in 30 mL of anhydrous THF.
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Electrophile Addition: Cool the solution to 0 °C using an ice bath. Slowly add n-butyl isocyanate (10.5 mmol, 1.18 mL) dropwise over 10 minutes via a syringe. Rationale: Dropwise addition controls the exothermic nucleophilic attack and prevents localized heating that could drive side reactions.
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Reaction Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature (20–25 °C) for 4–6 hours. Monitor via TLC (Eluent: 50:50 Ethyl Acetate/Hexane; UV detection at 254 nm).
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Quenching: Once the 4-aminophenol is fully consumed, quench the reaction by adding 5 mL of methanol. Rationale: Methanol reacts with any residual trace of toxic isocyanate, converting it into a volatile, easily removable methyl carbamate.
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Purification: Concentrate the mixture under reduced pressure. Recrystallize the crude solid from a hot mixture of ethyl acetate and hexane. Rationale: Ethyl acetate dissolves the urea when hot; the addition of non-polar hexane forces the polar urea to crystallize upon cooling, leaving lipophilic impurities trapped in the mother liquor. Dry under high vacuum for 12 hours.
Figure 1: Regioselective reaction mechanism for the synthesis of 1-butyl-3-(4-hydroxyphenyl)urea.
Analytical Characterization Protocols
To ensure the structural integrity and purity of the synthesized CAS 39617-89-5, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.
Causality in LC-MS Design
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Ionization Additive (0.1% Formic Acid): Formic acid acts as an ion-pairing agent and provides an abundant source of protons to facilitate the formation of the [M+H]+ ion in the Electrospray Ionization (ESI) source. This significantly enhances the signal-to-noise ratio for neutral urea compounds.
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Gradient Elution: Starting with a highly aqueous mobile phase (5% Acetonitrile) ensures the moderately lipophilic urea focuses tightly at the head of the column. The gradual ramp to 95% Acetonitrile allows for sharp, efficient elution, cleanly separating the product from highly polar unreacted amines (which elute early) and non-polar symmetrical ureas (which elute late).
Step-by-Step LC-MS Protocol
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Sample Preparation: Dissolve 1 mg of the purified solid in 1 mL of LC-MS grade Methanol. Dilute this stock 1:100 in a 50:50 mixture of LC-MS grade Water and Acetonitrile to prevent detector saturation.
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Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) maintained at 40 °C.
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Gradient Method:
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Mobile Phase A: Water + 0.1% Formic Acid
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid
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Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
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Mass Spectrometry Acquisition: Operate the ESI source in positive ion mode. Set the mass analyzer to scan from m/z 100 to 500.
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Data Validation: Confirm purity by observing a single, sharp UV peak (at 254 nm) that perfectly co-elutes with a Total Ion Chromatogram (TIC) peak exhibiting a base mass of m/z 209.1 (corresponding to the [M+H]+ ion of C11H16N2O2).
Figure 2: LC-MS analytical workflow for the characterization of the synthesized urea.
Applications in Advanced Research
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Supramolecular Chemistry & Materials Science: The 1-aryl-3-alkyl urea motif is a potent, directional hydrogen bond donor. The addition of the para-hydroxyl group allows CAS 39617-89-5 to act as a bidentate or tridentate node. Researchers utilize this scaffold in the rational design of supramolecular co-crystals, highly ordered self-assembling hydrogels, and anion-recognition sensors.
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Medicinal Chemistry (Enzyme Inhibition): Urea derivatives are heavily utilized as transition-state analogs for metalloenzymes and hydrolases (such as soluble epoxide hydrolase, sEH). In this context, the n-butyl chain provides the necessary lipophilicity to anchor the molecule deep within hydrophobic binding pockets, while the urea carbonyl and phenol hydroxyl groups engage in critical, high-affinity hydrogen bonding with active site catalytic residues.
References
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Organic-Chemistry.org. "Urea derivative synthesis by amination, rearrangement or substitution". Organic Chemistry Portal. Available at:[Link]
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Dinsmore, C. J., et al. "Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions". Organic Letters, ACS Publications, 2010. Available at: [Link]
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RSC Publishing. "Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation". RSC Advances, 2025. Available at:[Link]
